N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide
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Description
“N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “[4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine hydrochloride” which has a CAS Number of 2243512-31-21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide”. However, related compounds have been synthesized through various methods234.Molecular Structure Analysis
The molecular structure of “N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide” is not readily available. However, related compounds have been analyzed using techniques such as X-ray single crystal diffraction analysis5.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide”. However, related compounds have been involved in various chemical reactions36.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide” are not readily available. However, “[4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine hydrochloride” is a powder with a molecular weight of 272.681.Safety And Hazards
The safety and hazards of “N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide” are not known. However, “[4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine hydrochloride” has been classified with the GHS07 pictogram and has hazard statements H315, H319, H3351.
Future Directions
The future directions for “N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide” are not clear due to the limited information available. However, related compounds have shown potential for further study in various fields82.
properties
IUPAC Name |
N-[[4-(3,4-difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-2-15(20)19-9-10-7-12(5-6-18-10)21-11-3-4-13(16)14(17)8-11/h2-8H,1,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCXZYCDSMHFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=CC(=C1)OC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide |
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